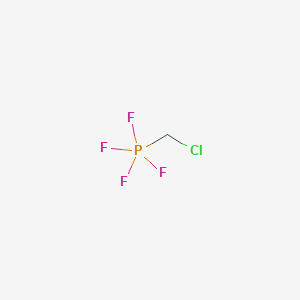
(Chloromethyl)(tetrafluoro)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(tetrafluoro)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of chloromethyl and tetrafluoro groups attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane typically involves the reaction of a suitable phosphane precursor with chloromethyl and tetrafluoro reagents. One common method includes the use of chloromethyl methyl ether and tetrafluorophosphoric acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane serves as a versatile building block for the construction of complex molecules.
Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a valuable tool for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity . The tetrafluoro group enhances the compound’s stability and reactivity, making it a potent modulator of biological processes .
Comparison with Similar Compounds
(Chloromethyl)phosphane: Lacks the tetrafluoro group, resulting in different reactivity and stability profiles.
(Tetrafluoro)phosphane: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
Uniqueness: (Chloromethyl)(tetrafluoro)-lambda~5~-phosphane is unique due to the presence of both chloromethyl and tetrafluoro groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications compared to its analogues .
Properties
CAS No. |
1111-95-1 |
|---|---|
Molecular Formula |
CH2ClF4P |
Molecular Weight |
156.45 g/mol |
IUPAC Name |
chloromethyl(tetrafluoro)-λ5-phosphane |
InChI |
InChI=1S/CH2ClF4P/c2-1-7(3,4,5)6/h1H2 |
InChI Key |
FGDPGDNJPIVBSW-UHFFFAOYSA-N |
Canonical SMILES |
C(P(F)(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


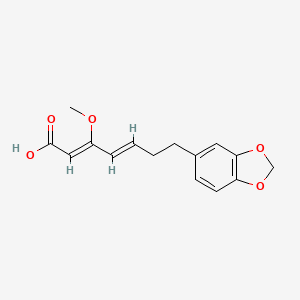
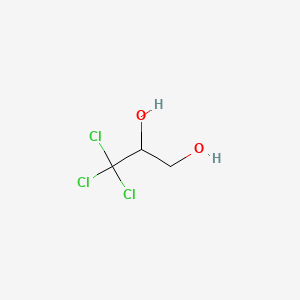

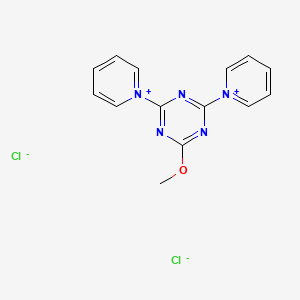
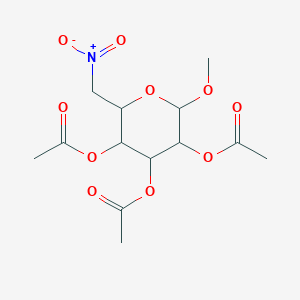
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

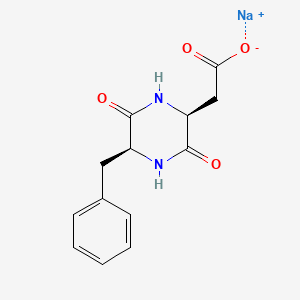
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
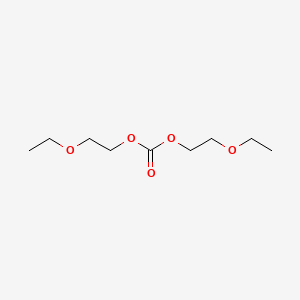

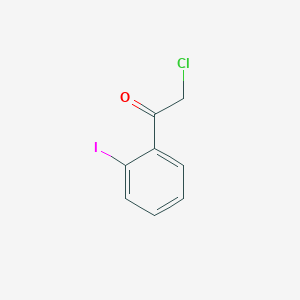
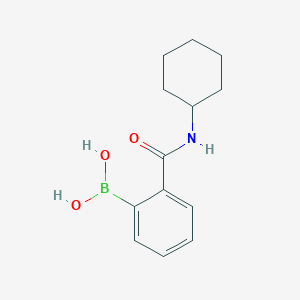
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
